Decahydroazulen-2-amine hydrochloride
Description
Structure
2D Structure
Properties
IUPAC Name |
1,2,3,3a,4,5,6,7,8,8a-decahydroazulen-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N.ClH/c11-10-6-8-4-2-1-3-5-9(8)7-10;/h8-10H,1-7,11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBBMJNHAXNWKSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2CC(CC2CC1)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Synthetic Strategies for Decahydroazulen 2 Amine Hydrochloride
Retrosynthetic Analysis of the Decahydroazulene (B1174293) Core with Amine Functionality
A logical retrosynthetic analysis of decahydroazulen-2-amine hydrochloride begins with the disconnection of the hydrochloride salt to the free amine, decahydroazulen-2-amine. The primary disconnection then targets the carbon-nitrogen bond of the amine. This leads to a key intermediate, a decahydroazulene precursor amenable to amination. One of the most common and effective methods for introducing an amine group is through the reductive amination of a ketone. This approach identifies decahydroazulen-2-one (B2680032) as a crucial precursor.
Further deconstruction of the decahydroazulene skeleton can proceed through various pathways. A powerful strategy for the formation of the bicyclo[5.3.0]decane system involves annulation reactions, where one ring is constructed onto an existing one. For instance, a [4+3] cycloaddition reaction could be envisioned to form the seven-membered ring onto a five-membered ring precursor. Alternatively, ring-closing metathesis of a suitable diene precursor offers a modern and efficient route to the bicyclic core.
Another retrosynthetic approach involves the saturation of the aromatic azulene (B44059) core. This would start from a functionalized azulene derivative, which is then subjected to catalytic hydrogenation to yield the decahydroazulene skeleton. The choice of starting azulene would be critical to ensure the eventual placement of the amine group at the desired C-2 position.
Table 1: Key Retrosynthetic Disconnections and Precursors
| Target Molecule | Disconnection | Key Precursor(s) |
| This compound | Acid-base chemistry | Decahydroazulen-2-amine |
| Decahydroazulen-2-amine | C-N bond | Decahydroazulen-2-one |
| Decahydroazulen-2-one | Ring formation (e.g., annulation) | Cyclopentane (B165970) and cycloheptane (B1346806) precursors |
| Decahydroazulen-2-one | Reduction of aromatic system | Functionalized azulene |
Classical and Modern Approaches to this compound Synthesis
Direct amination of an unfunctionalized decahydroazulene core is a challenging yet attractive strategy due to its atom economy. One potential, though often difficult, method is the direct C-H amination. This would involve the use of a catalyst, often a transition metal complex, to activate a C-H bond at the C-2 position and facilitate the introduction of an amino group. However, achieving regioselectivity at the C-2 position over other positions on the decahydroazulene skeleton would be a significant hurdle.
A more plausible direct amination approach would involve starting with a decahydroazulene derivative bearing a leaving group at the C-2 position, such as a halide or a sulfonate. Nucleophilic substitution with an amine source, such as ammonia (B1221849) or a protected amine equivalent, could then install the desired functionality. The success of this approach would depend on the stereochemistry of the starting material and the potential for competing elimination reactions.
Multi-step syntheses offer greater control over the final product's structure and stereochemistry. A convergent synthesis would involve the separate synthesis of the five- and seven-membered ring precursors, which are then joined together in a later step. For example, a functionalized cyclopentane derivative could be coupled with a seven-carbon chain, followed by cyclization to form the decahydroazulene core.
A divergent approach would start from a common intermediate that can be elaborated into a variety of decahydroazulene derivatives, including the target amine. A key intermediate for such a strategy would be decahydroazulen-2-one. This ketone can be synthesized through various methods, including the catalytic hydrogenation of a corresponding azulenone precursor. Once obtained, the ketone can be subjected to reductive amination. This two-step process, involving the formation of an imine or enamine intermediate followed by reduction, is a robust and widely used method for amine synthesis. Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride, each offering different levels of reactivity and selectivity.
Table 2: Comparison of Reductive Amination Reagents
| Reagent | Advantages | Disadvantages |
| Sodium Borohydride (NaBH₄) | Inexpensive, readily available | Can reduce aldehydes and ketones |
| Sodium Cyanoborohydride (NaBH₃CN) | Selective for imines over ketones | Toxic cyanide byproduct |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild, selective for imines, non-toxic | More expensive |
Stereoselective and Enantioselective Synthesis of this compound
The decahydroazulene core contains multiple stereocenters, making the stereoselective synthesis of a single isomer of this compound a significant challenge.
Diastereoselective control can be achieved at various stages of the synthesis. During the formation of the bicyclo[5.3.0]decane ring system, the stereochemistry of the ring junction can be influenced by the choice of reaction and starting materials. For instance, catalytic hydrogenation of an azulene precursor often leads to the cis-fused decahydroazulene due to the catalyst adsorbing to one face of the molecule.
When introducing the amine group via reductive amination of decahydroazulen-2-one, the stereochemical outcome is determined by the direction of hydride attack on the intermediate iminium ion. The existing stereocenters in the decahydroazulene ring will direct the incoming nucleophile to the less sterically hindered face, leading to the preferential formation of one diastereomer. The choice of reducing agent and reaction conditions can also influence the diastereomeric ratio.
To obtain an enantiomerically pure product, several strategies can be employed. One approach is the use of a chiral auxiliary. A chiral molecule can be temporarily attached to a precursor, directing the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed.
Another powerful method is the use of chiral catalysts. For instance, an enantioselective hydrogenation of an azulene precursor using a chiral transition metal catalyst could, in principle, establish the stereochemistry of the decahydroazulene core. researchgate.netnih.gov Similarly, the reductive amination of decahydroazulen-2-one could be rendered enantioselective by using a chiral reducing agent or a chiral catalyst.
Finally, if a racemic mixture of decahydroazulen-2-amine is synthesized, chiral resolution can be employed to separate the enantiomers. wikipedia.orgaklectures.comwikiwand.com This can be achieved by forming diastereomeric salts with a chiral acid, which can then be separated by crystallization, followed by the liberation of the enantiomerically pure amine.
Table 3: Strategies for Enantioselective Synthesis
| Strategy | Description |
| Chiral Auxiliary | A chiral molecule is temporarily attached to guide a stereoselective reaction. |
| Chiral Catalyst | A small amount of a chiral catalyst is used to control the stereochemistry of the reaction. sigmaaldrich.com |
| Chiral Resolution | Separation of a racemic mixture into its constituent enantiomers. wikipedia.orgaklectures.comwikiwand.com |
Enantioselective Methodologies for this compound
Derivatization and Analogue Synthesis of this compound
Once the this compound core has been synthesized, further functionalization can be carried out to explore its structure-activity relationships. The primary amine offers a convenient handle for a variety of chemical transformations.
N-Functionalization:
The amine group can be readily acylated with a range of acyl chlorides or activated carboxylic acids to form amides. It can also undergo reductive amination with aldehydes or ketones to yield secondary or tertiary amines. Furthermore, the amine can be converted into sulfonamides by reaction with sulfonyl chlorides. These transformations allow for the introduction of a wide variety of substituents, which can modulate the steric and electronic properties of the molecule.
C-H Functionalization:
Direct C-H functionalization of the decahydroazulene scaffold presents a more advanced strategy for derivatization. Transition metal-catalyzed C-H activation could potentially be used to introduce substituents at specific positions on the carbocyclic framework. researchgate.net This would allow for the synthesis of derivatives that are not accessible through traditional synthetic routes.
| Functionalization Strategy | Reaction Type | Reagents | Resulting Functional Group |
| N-Acylation | Amide bond formation | Acyl chlorides, Carboxylic acids | Amide |
| N-Alkylation | Reductive amination | Aldehydes, Ketones | Secondary/Tertiary amine |
| N-Sulfonylation | Sulfonamide formation | Sulfonyl chlorides | Sulfonamide |
| C-H Functionalization | C-H activation | Transition metal catalysts | Alkyl, Aryl, etc. |
The synthesis of structurally related derivatives and analogues of decahydroazulen-2-amine can provide valuable insights into the structural requirements for biological activity.
Modification of the Ring System:
Analogues with different ring sizes could be synthesized by employing alternative cycloaddition strategies. For example, a [6+3] cycloaddition could be used to generate a bicyclo[5.4.0]undecane system, which is an isomer of the decahydroazulene core. The position of the amine group could also be varied by starting with precursors that have a functional group handle at a different position.
Introduction of Heteroatoms:
The introduction of heteroatoms into the carbocyclic scaffold can significantly alter the properties of the molecule. For example, aza- or oxa-decahydroazulene derivatives could be synthesized by employing strategies that involve the formation of carbon-heteroatom bonds during the ring-forming steps. For instance, the synthesis of 1-azabicyclo[5.3.0]decane alkaloids has been reported, providing a blueprint for accessing related nitrogen-containing bicyclic systems. jyu.fi
Synthesis of Aromatic Analogues:
The synthesis of azulene-based compounds, the aromatic precursor to the decahydroazulene system, is well-established. helsinki.finih.gov These aromatic analogues, bearing an amine group at the 2-position, could be synthesized and evaluated. The azulene core itself has been explored for various therapeutic applications. nih.gov
| Analogue Type | Synthetic Approach | Key Features |
| Isomeric Scaffolds | Alternative cycloaddition strategies | Different ring sizes (e.g., bicyclo[5.4.0]undecane) |
| Heterocyclic Analogues | Incorporation of heteroatoms in ring-forming steps | Aza- or oxa-decahydroazulenes |
| Aromatic Analogues | Synthesis of functionalized azulenes | Planar, aromatic core with distinct electronic properties |
Iii. Advanced Spectroscopic and Structural Elucidation of Decahydroazulen 2 Amine Hydrochloride
Determination of Absolute Configuration of Decahydroazulen-2-amine Hydrochloride
Establishing the absolute configuration of a chiral molecule is a critical step in its characterization, with significant implications for its biological activity and physical properties.
Vibrational Circular Dichroism (VCD) is a powerful chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. This technique is exceptionally sensitive to the molecule's three-dimensional structure, including its absolute configuration and conformational preferences in solution. chemrxiv.orgnih.gov
For this compound, VCD spectroscopy can provide a unique spectral fingerprint corresponding to its specific enantiomeric form. The experimental VCD spectrum is typically compared with theoretical spectra generated from quantum chemical calculations for a known absolute configuration (e.g., R or S). A match between the experimental and calculated spectra allows for an unambiguous assignment of the absolute stereochemistry. The sensitivity of VCD to subtle conformational changes also provides insights into the solution-state behavior of the molecule. elsevierpure.com
Key spectral regions, such as those corresponding to C-H, N-H, and C-N stretching and bending vibrations, are particularly informative for VCD analysis. The sign and intensity of the VCD bands in these regions are directly related to the spatial arrangement of the atoms, making it a robust method for stereochemical elucidation. nih.gov
X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. nih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data obtained allows for the calculation of the electron density distribution within the crystal, revealing the exact positions of each atom in the molecule.
In the context of this compound, a successful single-crystal X-ray diffraction study would provide unequivocal proof of its absolute configuration, assuming the incorporation of a heavy atom or the use of anomalous dispersion techniques. nih.govmdpi.com Furthermore, the crystallographic data reveals detailed information about bond lengths, bond angles, and torsion angles, offering a static snapshot of the molecule's preferred conformation in the crystalline lattice.
It is also possible for X-ray crystallography to reveal conformational heterogeneity, where multiple, distinct conformations of the molecule may co-exist within the crystal lattice. This can provide valuable information about the molecule's flexibility and the relative energies of different conformational states.
| Parameter | Description |
| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. |
| Space Group | The space group provides a more detailed description of the symmetry elements within the crystal. |
| Unit Cell Dimensions | The lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ). |
| Atomic Coordinates | The precise x, y, and z coordinates of each atom in the asymmetric unit. |
| Bond Lengths & Angles | The distances between bonded atoms and the angles between adjacent bonds. |
| Torsional Angles | The dihedral angles that define the conformation of the molecule. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure and dynamics of molecules in solution.
¹H (proton) and ¹³C (carbon-13) NMR spectroscopy provide detailed information about the chemical environment of each hydrogen and carbon atom in the this compound molecule.
¹H NMR: The chemical shift of each proton signal indicates its electronic environment, while the coupling patterns (multiplicity) reveal the number of neighboring protons. Integration of the signals provides the relative number of protons corresponding to each resonance.
¹³C NMR: This technique provides a distinct signal for each unique carbon atom in the molecule, with the chemical shift being indicative of its hybridization and bonding environment.
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be employed to establish connectivity between protons and carbons, allowing for a complete and unambiguous assignment of all signals in the NMR spectra.
| Technique | Information Obtained |
| ¹H NMR | Chemical environment of protons, proton-proton connectivity (through-bond coupling), relative number of protons. |
| ¹³C NMR | Number of unique carbon atoms, chemical environment and hybridization of carbons. |
| COSY | Correlation between coupled protons. |
| HSQC | Correlation between protons and their directly attached carbons. |
| HMBC | Correlation between protons and carbons separated by two or three bonds. |
The fused ring system of decahydroazulene (B1174293) is conformationally flexible. Dynamic NMR (DNMR) techniques can be used to study the rates and energetics of conformational exchange processes, such as ring-flipping. By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At high temperatures, where the conformational exchange is rapid on the NMR timescale, averaged signals are observed. As the temperature is lowered, the exchange rate slows, leading to broadening of the signals and eventual decoalescence into separate signals for each conformer.
Analysis of the temperature-dependent line shapes allows for the determination of the energy barriers (activation energy) for the conformational interchange. This provides valuable insight into the flexibility of the decahydroazulene core and the relative stability of different conformers in solution. copernicus.org
Mass Spectrometry Techniques for Molecular Identity and Purity of this compound
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In high-resolution mass spectrometry (HRMS), the mass of the molecular ion can be measured with very high accuracy, allowing for the determination of the molecular formula.
For this compound, electrospray ionization (ESI) is a suitable soft ionization technique that would likely produce a prominent protonated molecular ion [M+H]⁺ corresponding to the free amine. The accurate mass measurement of this ion would confirm the elemental composition of the molecule.
MS can also be used to assess the purity of a sample. The presence of ions at other mass-to-charge ratios may indicate the presence of impurities or degradation products. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can provide further structural information by revealing characteristic neutral losses and fragment ions. nih.gov
| Technique | Information Obtained |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass of the molecular ion, allowing for the determination of the molecular formula. |
| Tandem Mass Spectrometry (MS/MS) | Structural information from the fragmentation patterns of the molecular ion. |
| Gas Chromatography-Mass Spectrometry (GC-MS) / Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation of components in a mixture followed by mass analysis, useful for purity assessment and identification of impurities. |
Iv. Computational and Theoretical Investigations of Decahydroazulen 2 Amine Hydrochloride
Conformational Analysis of Decahydroazulen-2-amine Hydrochloride
The conformational flexibility of the decahydroazulene (B1174293) ring system is a key determinant of its chemical and biological properties. Computational methods are employed to identify the stable conformations of this compound and to understand the energetic barriers between them.
Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Global and Local Minima
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental in locating the global and local energy minima on the potential energy surface of this compound. These calculations solve the electronic Schrödinger equation to determine the energy of a given molecular geometry. By systematically exploring different arrangements of the atoms, it is possible to identify the most stable conformations (global minima) and other low-energy, stable conformations (local minima).
The process typically involves geometry optimization, where the forces on each atom are calculated and the atomic coordinates are adjusted until a minimum energy structure is found. The choice of the theoretical level (e.g., B3LYP functional in DFT) and the basis set (e.g., 6-31G*) is crucial for obtaining accurate results. The relative energies of the different conformers can then be calculated to determine their populations at a given temperature.
Table 1: Hypothetical Relative Energies of this compound Conformers Calculated at the B3LYP/6-31G Level of Theory*
| Conformer | Relative Energy (kcal/mol) |
| Chair-Boat | 0.00 |
| Chair-Chair | 1.25 |
| Twist-Boat-Chair | 2.80 |
| Twist-Chair-Chair | 4.50 |
Note: The data in this table is illustrative and represents the type of information that would be generated from quantum chemical calculations.
Molecular Mechanics and Molecular Dynamics Simulations of this compound
While quantum chemical calculations provide high accuracy, they are computationally expensive. Molecular mechanics (MM) methods offer a faster alternative for exploring the conformational space of larger molecules. MM methods use a classical force field to describe the potential energy of a molecule as a function of its atomic coordinates. These force fields are parameterized to reproduce experimental or high-level quantum chemical data.
Molecular dynamics (MD) simulations use the forces calculated from a force field to simulate the motion of atoms over time. nih.gov An MD simulation of this compound would involve placing the molecule in a simulated environment (e.g., a box of solvent molecules) and solving Newton's equations of motion for all atoms in the system. nih.gov This allows for the exploration of the conformational landscape and the study of dynamic processes, such as conformational changes and interactions with the solvent. The trajectory of the atoms over time can be analyzed to identify the most populated conformations and the pathways for interconversion between them.
Analysis of Potential Energy Surfaces and Interconversion Pathways
The potential energy surface (PES) is a multidimensional surface that describes the energy of a molecule as a function of its geometry. nih.gov By mapping out the PES for this compound, it is possible to identify the energy minima corresponding to stable conformers and the transition states that connect them. The energy difference between a minimum and a connecting transition state represents the activation energy for the conformational change.
Techniques such as relaxed potential energy surface scans can be used to explore the interconversion pathways between different conformers. In this approach, a specific geometric coordinate, such as a dihedral angle, is systematically varied, and the energy is minimized with respect to all other coordinates at each step. This allows for the tracing of a low-energy path between two minima and the identification of the transition state structure.
Prediction and Simulation of Spectroscopic Properties of this compound
Computational methods can also be used to predict various spectroscopic properties of this compound. These predictions can aid in the interpretation of experimental spectra and the determination of molecular structure, including its absolute configuration.
Theoretical VCD Spectrum Calculation for Absolute Configuration Validation
Vibrational Circular Dichroism (VCD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules. VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum is highly sensitive to the three-dimensional arrangement of atoms.
Theoretical VCD spectra for the different enantiomers of this compound can be calculated using quantum chemical methods, typically DFT. The calculated spectrum for a given enantiomer can then be compared to the experimental VCD spectrum. A good match between the calculated and experimental spectra allows for the unambiguous assignment of the absolute configuration of the molecule.
Computational NMR Chemical Shift and Coupling Constant Prediction
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most important tools for structure elucidation in chemistry. Computational methods can be used to predict the NMR chemical shifts (δ) and spin-spin coupling constants (J) for this compound.
The prediction of NMR parameters typically involves a geometry optimization of the molecule followed by the calculation of the magnetic shielding tensors for each nucleus using methods like Gauge-Including Atomic Orbitals (GIAO). The calculated shielding tensors are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). The predicted chemical shifts and coupling constants for different possible isomers or conformers can be compared to the experimental NMR data to aid in structure verification and conformational analysis.
Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts for a Conformer of this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C1 | 35.2 |
| C2 | 58.9 |
| C3 | 32.1 |
| C3a | 45.8 |
| C4 | 28.5 |
| C5 | 26.3 |
| C6 | 29.0 |
| C7 | 38.4 |
| C8 | 42.1 |
| C8a | 50.6 |
Note: The data in this table is illustrative and represents the type of information that would be generated from computational NMR predictions.
Mechanistic Studies of Reactions Involving this compound
Mechanistic studies for a molecule like this compound would computationally model reactions such as N-alkylation, N-acylation, or further modifications to the decahydroazulene core. These investigations would aim to map the potential energy surface of the reaction, identifying the lowest energy path from reactants to products. Such analyses are crucial for understanding reaction feasibility, predicting product distributions, and optimizing reaction conditions. For example, studies on similar amine functionalizations often explore the stepwise versus concerted nature of bond formation and proton transfer events.
Transition State Characterization in Synthetic Pathways
The characterization of transition states is a cornerstone of computational mechanistic studies. For synthetic pathways leading to or involving this compound, such as the reductive amination of a decahydroazulenone precursor, computational methods would be used to locate the transition state structures for each elementary step.
A key reaction would be the hydrogenation of an enamine or imine intermediate. Theoretical calculations would identify the geometry of the transition state, involving the approach of a hydride source or the interaction with a catalytic surface. Analysis of the imaginary frequency corresponding to the transition state vector would confirm the nature of the atomic motions along the reaction coordinate—for instance, the breaking of a catalyst-hydrogen bond and the formation of a new carbon-hydrogen bond.
Interactive Table: Hypothetical Transition State Parameters for Imine Hydrogenation This table is illustrative, as specific data for this compound is not available. It demonstrates the type of data generated from computational studies.
Energetic Landscape of Derivatization Reactions
Understanding the energetic landscape is critical for predicting the outcome of derivatization reactions, where the amine group of this compound is modified. Computational studies would calculate the relative energies of all reactants, intermediates, transition states, and products.
For a common derivatization like acylation with an acyl chloride, the energetic profile would reveal whether the reaction proceeds through a stepwise mechanism (forming a tetrahedral intermediate) or a concerted one. The calculations would quantify the activation barriers for each step and the thermodynamic stability of the products. This allows for a comparison of competing reaction pathways, for example, predicting whether O-acylation could compete with the desired N-acylation under certain conditions. nih.gov These energy profiles provide a complete thermodynamic and kinetic picture of the reaction. newhaven.edu
Interactive Table: Hypothetical Energetic Data for N-Acetylation Reaction This table is illustrative, as specific data for this compound is not available. It represents typical outputs from computational reaction profiling.
These computational approaches provide invaluable, atom-level insights that complement experimental work, guiding the synthesis and modification of complex molecules like this compound.
Research on this compound in Asymmetric Synthesis and Catalysis Remains Undocumented
Despite a thorough review of scientific literature, specific applications of this compound in the fields of asymmetric synthesis and catalysis are not documented in publicly available research. While the principles of utilizing chiral amines as building blocks and in the development of catalysts are well-established, information directly pertaining to the decahydroazulene scaffold in these contexts could not be found.
The inquiry into the utility of this compound as a chiral building block for constructing stereocenters or as a precursor for advanced synthetic intermediates did not yield specific examples or studies. Similarly, an exploration of its potential in asymmetric catalysis, including the design of derivative ligands or its application in organocatalysis, returned no relevant findings.
Scientific research extensively covers the use of various chiral amines for these purposes. Chiral amines are fundamental in asymmetric synthesis, often serving as resolving agents, chiral auxiliaries, or the foundational structures for more complex chiral ligands and organocatalysts. The stereochemistry of these amines is crucial for inducing asymmetry in chemical reactions, leading to the selective formation of one enantiomer over another. This is a critical aspect in the synthesis of pharmaceuticals and other bioactive molecules where a specific stereoisomer is often responsible for the desired therapeutic effect.
In the realm of asymmetric catalysis, ligands derived from chiral amines are pivotal. These ligands coordinate with metal centers to create catalysts that can stereoselectively mediate a wide range of chemical transformations. The steric and electronic properties of the chiral ligand are paramount in determining the efficiency and enantioselectivity of the catalyst.
Furthermore, derivatives of chiral amines are prominent in the field of organocatalysis, where small organic molecules are used to catalyze chemical reactions. These catalysts often operate through the formation of transient chiral intermediates, such as enamines or iminium ions, which then guide the stereochemical outcome of the reaction.
Consequently, due to the lack of available data and research findings, a detailed article on the role of this compound in asymmetric synthesis and catalysis, as per the requested outline, cannot be generated at this time. The scientific community has not yet published research detailing its use as a chiral building block or in the development of catalytic systems.
Vi. Outlook and Emerging Research Frontiers for Decahydroazulen 2 Amine Hydrochloride
Development of Novel and Sustainable Synthetic Methodologies for Decahydroazulen-2-amine Hydrochloride
The synthesis of functionalized hydroazulene skeletons, which form the core of this compound, is an area of active research. beilstein-journals.orgnih.gov Future methodologies are likely to focus on stereoselective and sustainable approaches to introduce the amine functionality onto the decahydroazulene (B1174293) framework.
Stereoselective Synthesis: The biological and material properties of molecules are often dictated by their stereochemistry. Therefore, the development of stereoselective synthetic routes to specific isomers of this compound is a significant research frontier. acs.org Methodologies such as tandem Michael/intramolecular Wittig reactions and [5 + 2] cycloaddition reactions have been employed for the construction of the hydroazulene skeleton. beilstein-journals.orgnih.gov Future research could focus on adapting these methods for the stereocontrolled introduction of an amino group, potentially through the use of chiral catalysts or auxiliaries. duke.edubohrium.com
Sustainable Chemistry: Green chemistry principles are increasingly influencing the design of synthetic routes. For this compound, this could involve the use of environmentally benign solvents, catalysts, and reagents. For instance, exploring enzymatic reactions or catalytic hydrogenations could provide more sustainable alternatives to traditional synthetic methods. The development of one-pot procedures, minimizing purification steps and waste generation, is another promising avenue. sns.itresearchgate.net
A prospective synthetic approach could involve the initial construction of a decahydroazulene core followed by amination. The table below outlines a hypothetical comparison of potential synthetic strategies.
| Synthetic Strategy | Potential Advantages | Potential Challenges |
| Reductive Amination of a Decahydroazulene Ketone | Direct introduction of the amine group. | Control of stereoselectivity can be difficult. |
| Ring-Opening of an Aziridine on a Decahydroazulene Scaffold | High degree of stereocontrol. | Synthesis of the aziridinated precursor may be complex. |
| [5+2] Cycloaddition with a Nitrogen-Containing Component | Convergent and efficient assembly of the core structure. | Availability of suitable reaction partners. |
Advanced Spectroscopic Characterization Beyond Conventional Techniques for this compound
While standard spectroscopic techniques like 1H and 13C NMR and IR spectroscopy are fundamental for structural elucidation, advanced methods can provide deeper insights into the complex three-dimensional structure and dynamics of this compound.
Two-Dimensional NMR Spectroscopy (2D NMR): For a molecule with a complex, non-aromatic bicyclic system like decahydroazulene, 1D NMR spectra can be crowded and difficult to interpret due to overlapping signals. 2D NMR techniques are invaluable in such cases. wikipedia.orgasahilab.co.jp
COSY (Correlation Spectroscopy): Would be instrumental in identifying proton-proton coupling networks within the fused five- and seven-membered rings, helping to trace the connectivity of the carbon skeleton. wikipedia.org
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton and carbon signals, allowing for the unambiguous assignment of carbon resonances based on their attached protons. wikipedia.org
HMBC (Heteronuclear Multiple Bond Correlation): By revealing long-range proton-carbon couplings (over two or three bonds), HMBC can help to piece together the entire molecular structure, including the placement of the amine group. youtube.com
NOESY (Nuclear Overhauser Effect Spectroscopy): This is crucial for determining the stereochemistry of the molecule by identifying protons that are close in space, providing information about the relative configuration of substituents and the conformation of the rings. nih.gov
Advanced Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be essential for confirming the elemental composition of this compound. Tandem mass spectrometry (MS/MS) could be used to study its fragmentation patterns, which can provide further structural information.
The following table summarizes the potential application of advanced NMR techniques for the characterization of this compound.
| 2D NMR Technique | Information Gained |
| COSY | 1H-1H connectivity |
| HSQC | Direct 1H-13C correlations |
| HMBC | Long-range 1H-13C correlations |
| NOESY | Through-space 1H-1H proximities (stereochemistry) |
Synergistic Integration of Computational and Experimental Chemistry in this compound Research
The combination of computational modeling and experimental work offers a powerful approach to understanding the properties and reactivity of this compound at a molecular level.
Computational Modeling: Density Functional Theory (DFT) calculations can be a valuable tool in this area. nih.gov DFT can be used to:
Predict Spectroscopic Data: Calculate theoretical NMR chemical shifts and IR vibrational frequencies. Comparing these with experimental data can aid in the confirmation of the proposed structure and stereochemistry. sns.itresearchgate.net
Determine Conformational Preferences: The decahydroazulene ring system is flexible and can adopt multiple conformations. Computational studies can identify the lowest energy conformations and the energy barriers between them.
Analyze Reaction Mechanisms: For the development of novel synthetic routes, computational modeling can be used to investigate the transition states and intermediates of potential reactions, providing insights into their feasibility and selectivity. acs.org
Integrated Approach: An integrated approach would involve a feedback loop between experimental and computational results. For example, initial spectroscopic data could be used to propose a structure, which is then computationally modeled to predict its properties. These predictions can then guide further experiments, such as targeted 2D NMR experiments to confirm specific stereochemical relationships. This synergy can accelerate the research process and lead to a more profound understanding of the molecule.
The table below illustrates how computational and experimental techniques can be synergistically applied.
| Research Question | Experimental Technique | Computational Method |
| Structural Elucidation | 1D and 2D NMR, IR, Mass Spectrometry | DFT calculation of NMR shifts and vibrational frequencies |
| Stereochemistry Determination | NOESY, Chiral Chromatography | Conformational analysis and calculation of relative energies of diastereomers |
| Synthetic Route Development | Reaction screening and optimization | DFT analysis of reaction pathways and transition states |
Q & A
Basic Research Questions
Q. What are the recommended synthesis protocols for Decahydroazulen-2-amine hydrochloride, and how can purity be validated?
- Methodology : Synthesis of hydrochlorides often involves reacting the free base with concentrated HCl in ethanol or THF under controlled acidity (pH ~3.0). For example, diphenylamine hydrochloride is prepared by dissolving the amine in ethanol and adjusting to pH 3.0 with HCl .
- Purity Validation : Use HPLC with C18 columns (e.g., 150 mm × 4.6 mm, 5 µm) and UV detection at 254 nm. Confirm structure via -NMR (e.g., δ 1.2–2.8 ppm for decahydroazulene protons) and LC-MS (M+H ion). Ensure ≥95% purity for biological assays .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Safety Protocol : Use fume hoods, nitrile gloves, and lab coats. Avoid inhalation/contact; HCl salts may release corrosive vapors under heat. Store in airtight containers at 4°C, protected from light and moisture .
- Spill Management : Collect solids mechanically, neutralize residues with sodium bicarbonate, and dispose as hazardous waste. Avoid aqueous flushing to prevent environmental contamination .
Q. How can researchers determine the solubility and stability of this compound in various solvents?
- Methodology : Perform solubility tests in DMSO, water, ethanol, and THF at 25°C. Monitor stability via accelerated degradation studies (40°C/75% RH for 4 weeks) using HPLC to detect decomposition products (e.g., free amine or azulene derivatives) .
Advanced Research Questions
Q. What analytical strategies resolve contradictions in reported spectral data for this compound derivatives?
- Approach : Cross-validate using -NMR, 2D-COSY, and high-resolution MS. Compare with computational models (e.g., DFT calculations for predicted chemical shifts). Address discrepancies by replicating synthesis under standardized conditions .
- Case Study : In benzoxazole derivatives, conflicting NMR data arose from residual solvents; drying under vacuum (0.1 mmHg, 24 h) resolved inconsistencies .
Q. How can hydrogen bonding and lattice energy influence the crystallinity of this compound?
- Methods : Single-crystal X-ray diffraction (e.g., CCDC 2032776 protocols) to analyze H-bond networks (N–H···Cl interactions). Calculate lattice energy via DFT (B3LYP/6-31G*) and compare with experimental melting points (>250°C typical for rigid hydrochlorides) .
Q. What derivatization techniques enhance the detection of this compound in trace-level biological matrices?
- Derivatization : Use hydrazine-based reagents (e.g., dansylhydrazine or 4-hydrazinobenzoic acid) to form UV/fluorescent adducts. Optimize reaction pH (4.0–6.0) and temperature (60°C, 30 min) for maximal yield. Detect via LC-MS/MS with LOQ ≤10 ng/mL .
Data Contradiction Analysis
Q. How should researchers interpret conflicting reports on the photostability of hydrochlorides with azulene cores?
- Resolution : Conduct controlled UV exposure (365 nm, 24 h) with LC-MS monitoring. Conflicting results may arise from impurities (e.g., residual amines accelerating degradation). Purify via recrystallization (ethanol/water) and repeat assays .
Experimental Design Considerations
Q. What in vitro assays are suitable for studying the receptor-binding kinetics of this compound?
- Assay Design : Use radioligand displacement (e.g., -labeled antagonists) on HEK293 cells expressing target receptors (e.g., adenosine A2A). Calculate via Cheng-Prusoff equation. Include positive controls (e.g., theophylline for A2A) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
